molecular formula C9H7NO4 B8119490 3-[(E)-2-nitroethenyl]benzoic acid

3-[(E)-2-nitroethenyl]benzoic acid

Cat. No.: B8119490
M. Wt: 193.16 g/mol
InChI Key: GGKIXJPRNNYPLG-SNAWJCMRSA-N
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Description

3-[(E)-2-Nitroethenyl]benzoic acid is a nitro-substituted benzoic acid derivative characterized by an (E)-configured nitroethenyl group at the meta position of the aromatic ring.

Properties

IUPAC Name

3-[(E)-2-nitroethenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6H,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKIXJPRNNYPLG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901343
Record name NoName_446
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Methoxy-2-nitrobenzoic Acid

  • Structure: Features a methoxy (-OCH₃) group at position 3 and a nitro (-NO₂) group at position 2 on the benzoic acid backbone .
  • Synthesis: Prepared via nitration of 3-methoxybenzoic acid using HNO₃ and H₂SO₄ at 40–45°C, yielding a nitro-substituted product .
  • Key Differences: The methoxy group in 3-methoxy-2-nitrobenzoic acid is electron-donating, reducing the acidity of the benzoic acid compared to 3-[(E)-2-nitroethenyl]benzoic acid, where the nitroethenyl group is strongly electron-withdrawing.

2-[(1E)-2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic Acid

  • Structure : Contains a chloro-fluorophenyl-substituted ethenyl group and a nitro group on the benzoic acid backbone .
  • Physicochemical Properties: Property Value Molecular Weight 321.02 g/mol Hydrogen Bond Donors 1 (COOH) Hydrogen Bond Acceptors 5 (COOH: 2, NO₂: 2, ethenyl:1) XlogP (LogP) 4.3 Topological Polar Surface Area 83.1 Ų
  • Key Differences: The 3-chloro-5-fluorophenyl substituent enhances hydrophobicity (higher XlogP) compared to the nitroethenyl group in the target compound.

3-[(E)-2-Nitroethenyl]phenol

  • Structure: Similar to the target compound but replaces the carboxylic acid with a phenolic -OH group .
  • Key Differences: The phenolic -OH is less acidic (pKa ~10) compared to the carboxylic acid group (pKa ~4.2), altering solubility and hydrogen-bonding capacity. The absence of the carboxylic acid reduces polarity, as reflected in a lower topological polar surface area.

Data Table: Comparative Properties of Structural Analogs

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors XlogP Polar Surface Area (Ų) Notable Features
This compound* 193.16 1 4 ~2.8 ~78.3 Strong EWG, conjugated ethenyl system
3-Methoxy-2-nitrobenzoic acid 197.15 1 5 ~1.5 ~85.7 Methoxy EWG, nitro at ortho position
2-[(1E)-2-(3-Cl-5-F-Ph)ethenyl]-3-nitro 321.02 1 5 4.3 83.1 Halogenated ethenyl, high hydrophobicity
3-[(E)-2-Nitroethenyl]phenol 179.14 1 4 ~2.1 ~66.6 Phenolic -OH, lower acidity

*Estimated values for the target compound based on structural analogs.

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